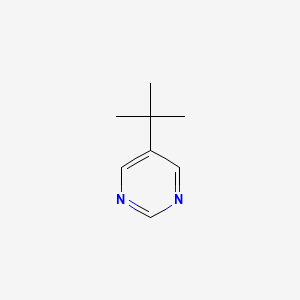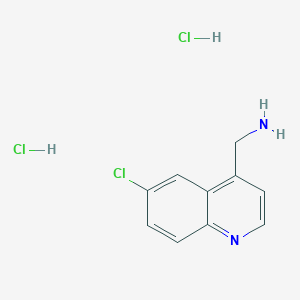![molecular formula C13H18IN3O2 B13117116 tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate CAS No. 1273565-13-1](/img/structure/B13117116.png)
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[63002,6]undeca-2(6),3-diene-10-carboxylate is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core, iodination, and esterification to introduce the tert-butyl ester group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to the formation of new compounds with altered chemical properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure and reactivity make it suitable for applications in material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate involves its interaction with specific molecular targets. The iodine atom and tricyclic structure play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclogermacrene
- Isobicyclogermacrene
- cis-Bicyclogermacradiene
- trans-Bicyclogermacradiene
- Lepidozene
- Isolepidozene
Uniqueness
Tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[63002,6]undeca-2(6),3-diene-10-carboxylate is unique due to its specific tricyclic structure and the presence of an iodine atom This combination of features gives it distinct chemical properties and reactivity compared to similar compounds
Propiedades
Número CAS |
1273565-13-1 |
|---|---|
Fórmula molecular |
C13H18IN3O2 |
Peso molecular |
375.21 g/mol |
Nombre IUPAC |
tert-butyl (1S,8S)-3-iodo-4,5,10-triazatricyclo[6.3.0.02,6]undeca-2(6),3-diene-10-carboxylate |
InChI |
InChI=1S/C13H18IN3O2/c1-13(2,3)19-12(18)17-5-7-4-9-10(8(7)6-17)11(14)16-15-9/h7-8H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m1/s1 |
Clave InChI |
IZDBZOQAAGYPPB-SFYZADRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2CC3=C([C@H]2C1)C(=NN3)I |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CC3=C(C2C1)C(=NN3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



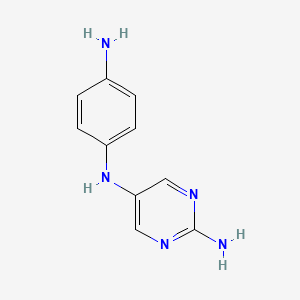
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
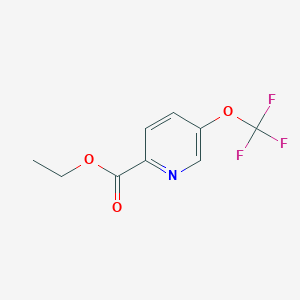

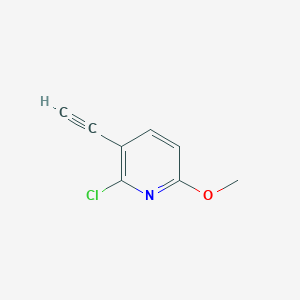
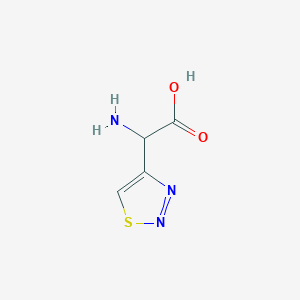

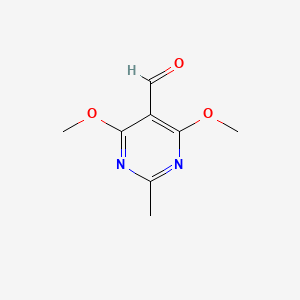
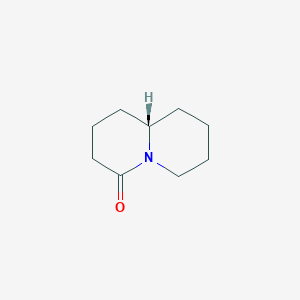
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)

